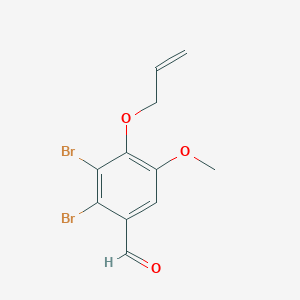
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde is an organic compound characterized by the presence of allyloxy, dibromo, and methoxy functional groups attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Allyloxy)-2,3-dibromo-5-methoxybenzoic acid.
Reduction: 4-(Allyloxy)-2,3-dibromo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde has several scientific research applications:
作用机制
The mechanism of action of 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde depends on its interaction with various molecular targets. The compound’s effects are primarily mediated through its functional groups:
Aldehyde Group: Can form Schiff bases with amines, leading to potential biological activity.
Bromine Atoms: Participate in halogen bonding, influencing molecular interactions.
Allyloxy and Methoxy Groups: Contribute to the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
4-Allyloxybenzaldehyde: Lacks the dibromo and methoxy groups, making it less reactive in certain contexts.
2,3-Dibromo-5-methoxybenzaldehyde:
4-(Allyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of methoxy, altering its chemical properties.
Uniqueness
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both bromine and methoxy groups enhances its versatility in synthetic chemistry and potential biological activity.
生物活性
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde is a complex organic compound characterized by its unique structural features, including a benzaldehyde moiety with two bromine atoms, a methoxy group, and an allyloxy group. This composition suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, exploring its antimicrobial properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁Br₂O₃. The presence of halogen substituents and functional groups like methoxy and allyloxy significantly influence its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₁Br₂O₃ |
| Molecular Weight | 325.01 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that such compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways. A comparative analysis with related compounds highlights the potential for developing new antimicrobial agents based on this structure.
Antioxidant Properties
In addition to antimicrobial effects, there is emerging evidence suggesting antioxidant activities associated with this compound. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in drug development.
Mechanistic Insights
Another investigation focused on understanding the mechanism of action of this compound. It was found that this compound could inhibit specific enzymes involved in bacterial metabolism, thereby leading to cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | Lacks allyloxy group; contains hydroxyl | Strong anti-inflammatory effects |
| 4-(Hydroxy)-2,3-dibromobenzaldehyde | Hydroxyl instead of allyloxy | Known for its antimicrobial properties |
| 3-Bromo-5-methoxybenzaldehyde | Single bromine substitution | Less complex; often used as a precursor |
This table illustrates how the unique structural components of this compound contribute to its distinct biological profile compared to similar compounds.
属性
IUPAC Name |
2,3-dibromo-5-methoxy-4-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c1-3-4-16-11-8(15-2)5-7(6-14)9(12)10(11)13/h3,5-6H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVFYZIFAADHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














